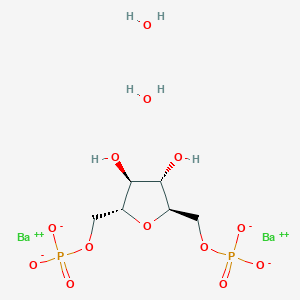

2,5-Anhydro-D-mannitol-1,6-diphosphate Dibarium Salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

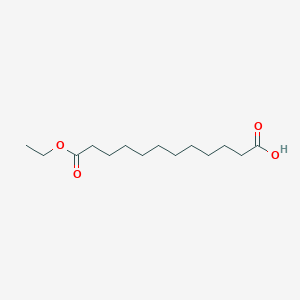

The synthesis of related compounds, such as α-D-Glucose 1,6-Diphosphate and α-D-Mannose 1,6-Diphosphate, involves a general procedure that includes the phosphorylation of fully acetylated sugar phosphates and subsequent isolation by ion exchange chromatography (Hanna & Mendicino, 1970). Similar methodologies could be adapted for the synthesis of 2,5-Anhydro-D-mannitol-1,6-diphosphate Dibarium Salt, focusing on the specific structural requirements of the target compound.

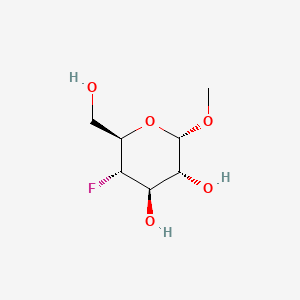

Molecular Structure Analysis

The molecular structure of compounds similar to 2,5-Anhydro-D-mannitol-1,6-diphosphate Dibarium Salt has been studied using techniques such as negative ion mass spectrometry and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) (Christus & Madson, 2021). These studies provide insight into the atomic configuration and allow for the determination of molecular geometry, essential for understanding the compound's reactivity and interaction with biological molecules.

Chemical Reactions and Properties

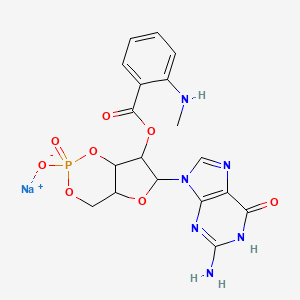

2,5-Anhydro-D-mannitol has been shown to inhibit gluconeogenesis in isolated rat hepatocytes, indicating its potential as a biological regulator. The compound's ability to modify metabolic pathways underscores the importance of its chemical properties in biochemical applications (Stevens, Covey, & Dills, 1985).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

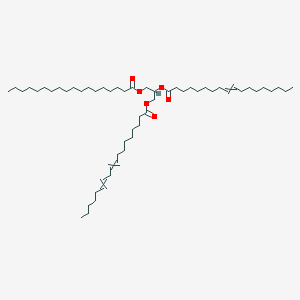

- Synthesis of Cyclic Analogues : 2,5-Anhydroglucitol, 2,5-anhydromannitol, and their phosphate derivatives are synthesized from D-mannose or D-glucose. These compounds, including 2,5-Anhydro-D-mannitol-1,6-diphosphate, are analogues of fructofuranose and its phosphates, highlighting a methodological approach to create selectively labeled compounds for biochemical studies (Persky & Albeck, 2000).

- Fructose 1,6 Bisphosphate Aldolase Inhibitor : A derivative, 2,5-anhydro di-(hydrido)-di-phosphate-di-hydrate mannitol (glucitol), synthesized from banana fruit, has been studied as a structural analogue to known inhibitors of fructose-1,6 bisphosphate aldolase. This suggests potential applications in cancer treatment due to the structural similarity to the enzyme's substrate, offering an inexpensive method for developing treatments (Jesus’ Christus & M. Madson, 2021).

Potential Biological Applications

- Aspergillus fumigatus Mannitol-1-phosphate 5-dehydrogenase : The characterization of mannitol-1-phosphate dehydrogenase from Aspergillus fumigatus has applications in the stereoselective synthesis of protio and deuterio forms of D-mannitol 1-phosphate, showcasing a potential for further biological and biochemical research applications (Krahulec et al., 2008).

- Mannitol Production from CO2 in Cyanobacteria : The engineering of photosynthetic mannitol biosynthesis from CO2 in cyanobacteria, using genes for mannitol-1-phosphate dehydrogenase and mannitol-1-phosphatase, points to innovative approaches for sustainable mannitol production. This research demonstrates the conversion of CO2 into valuable sugar alcohols using photosynthetic organisms, indicating broad implications for biofuel and bioproduct development (Jacobsen & Frigaard, 2014).

Eigenschaften

IUPAC Name |

barium(2+);[(2R,3S,4S,5R)-3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl]methyl phosphate;dihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O11P2.2Ba.2H2O/c7-5-3(1-15-18(9,10)11)17-4(6(5)8)2-16-19(12,13)14;;;;/h3-8H,1-2H2,(H2,9,10,11)(H2,12,13,14);;;2*1H2/q;2*+2;;/p-4/t3-,4-,5-,6-;;;;/m1..../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZQRPOQCCLORLH-YNZNHRASSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)COP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-].O.O.[Ba+2].[Ba+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](O1)COP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-].O.O.[Ba+2].[Ba+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Ba2O13P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

630.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Anhydro-D-mannitol-1,6-diphosphate Dibarium Salt | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-3-[(2R,3R,4S,5R,6R)-3,4-Diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B1139932.png)

![(4aR,6R,7R,8R,8aS)-6-Methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1139938.png)

![L-Ornithine, N5-[imino(methylthio)methyl]-, hydrochloride (1:1)](/img/structure/B1139944.png)